molecular formula C7H10O B160217 1-Acetylbicyclo[1.1.1]pentane CAS No. 137335-61-6

1-Acetylbicyclo[1.1.1]pentane

Cat. No.: B160217
CAS No.: 137335-61-6
M. Wt: 110.15 g/mol
InChI Key: DOKIJRPCPVSRQF-UHFFFAOYSA-N
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Description

1-Acetylbicyclo[111]pentane is a unique organic compound characterized by its bicyclic structure, which consists of a three-carbon bridge connecting two bridgehead carbons This compound is part of the bicyclo[111]pentane family, known for their rigidity and three-dimensional shape The acetyl group attached to the bicyclo[11

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetylbicyclo[1.1.1]pentane can be synthesized through several methods. One common approach involves the photochemical addition of propellane to diacetyl, which constructs the bicyclo[1.1.1]pentane core . This reaction can be performed on a large scale, producing significant quantities of the compound within a short period. Another method involves the reaction between alkyl iodides and propellane under light, which does not require catalysts, initiators, or additives .

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of flow photochemical reactors allows for the continuous production of the compound, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Acetylbicyclo[1.1.1]pentane undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or hydrocarbons.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetyl group.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Various substituted bicyclo[1.1.1]pentane derivatives.

Comparison with Similar Compounds

    Bicyclo[1.1.1]pentane: The parent compound without the acetyl group.

    1,3-Diacetylbicyclo[1.1.1]pentane: A derivative with two acetyl groups.

    Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: A derivative with carboxylic acid groups.

Uniqueness: 1-Acetylbicyclo[11Compared to other bicyclo[1.1.1]pentane derivatives, it offers a balance between stability and reactivity, making it a versatile compound for various scientific and industrial applications .

Properties

IUPAC Name

1-(1-bicyclo[1.1.1]pentanyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-5(8)7-2-6(3-7)4-7/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKIJRPCPVSRQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C12CC(C1)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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